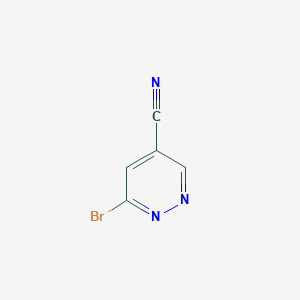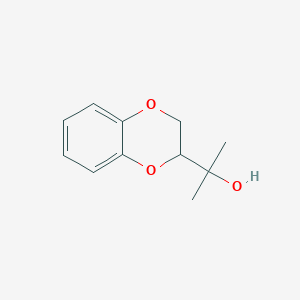
4-(difluoromethyl)-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-methoxybenzoic acid (DFMBA) is a type of organic compound belonging to the family of carboxylic acids. It is a white crystalline solid with a molecular weight of 238.19 g/mol and a melting point of 176-178°C. It is a versatile chemical used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry. DFMBA is an important intermediate for the production of various active pharmaceutical ingredients (APIs) and has been used as a building block for the synthesis of many pharmaceuticals.
Applications De Recherche Scientifique
4-(difluoromethyl)-2-methoxybenzoic acid is used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry. It is an important intermediate for the production of various active pharmaceutical ingredients (APIs) and has been used as a building block for the synthesis of many pharmaceuticals.
4-(difluoromethyl)-2-methoxybenzoic acid has also been used in the synthesis of compounds with potential anti-inflammatory, antifungal, and antiviral activity. It has also been used in the synthesis of compounds with potential anti-cancer activity. In addition, 4-(difluoromethyl)-2-methoxybenzoic acid has been used in the synthesis of compounds with potential anti-bacterial activity.
Mécanisme D'action
4-(difluoromethyl)-2-methoxybenzoic acid is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of inflammation-causing prostaglandins. It is thought to inhibit the enzyme by blocking the active site of the enzyme, thus preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects
4-(difluoromethyl)-2-methoxybenzoic acid has been found to have anti-inflammatory, antifungal, and antiviral activity. It has also been found to have anti-cancer activity. In addition, 4-(difluoromethyl)-2-methoxybenzoic acid has been found to have anti-bacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(difluoromethyl)-2-methoxybenzoic acid in lab experiments is that it is easy to synthesize and is relatively inexpensive. It is also a versatile chemical that can be used in a variety of scientific research applications.
The main limitation of using 4-(difluoromethyl)-2-methoxybenzoic acid in lab experiments is that it is highly toxic and should be handled with caution. It should also be stored in a cool, dry place away from light and heat.
Orientations Futures
There are a number of potential future directions for the use of 4-(difluoromethyl)-2-methoxybenzoic acid in scientific research. These include further exploration of its anti-inflammatory, antifungal, antiviral, and anti-cancer activities, as well as its potential use in the synthesis of new drugs and therapeutics. In addition, further research could be conducted on the mechanism of action of 4-(difluoromethyl)-2-methoxybenzoic acid and its potential side effects. Finally, further research could be conducted on the safety of 4-(difluoromethyl)-2-methoxybenzoic acid and its potential use in clinical settings.
Méthodes De Synthèse
4-(difluoromethyl)-2-methoxybenzoic acid can be synthesized in two different ways: by direct fluorination of 2-methoxybenzoic acid and by the reaction of 4-fluorobenzaldehyde and 2-methoxybenzyl alcohol.
In the direct fluorination method, 2-methoxybenzoic acid is reacted with a mixture of sulfur hexafluoride and chlorine gas at a temperature of 120-140°C. This reaction yields 4-(difluoromethyl)-2-methoxybenzoic acid as a white solid.
In the second method, 4-fluorobenzaldehyde is reacted with 2-methoxybenzyl alcohol in the presence of a base, such as sodium hydroxide, at a temperature of 80-90°C. This reaction yields 4-(difluoromethyl)-2-methoxybenzoic acid as a white solid.
Propriétés
IUPAC Name |
4-(difluoromethyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,8H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSRWGIDHNJIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-2-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)


![2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6618274.png)



![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)



